[1-(Diphenylphosphino)ethyl]ferrocene
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Overview
Description
[1-(Diphenylphosphino)ethyl]ferrocene is an organophosphorus compound that features a ferrocene moiety in its structure. This compound is known for its applications in homogeneous catalysis and coordination chemistry. It is particularly valued for its ability to form stable complexes with various metals, making it a versatile ligand in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphino)ethyl]ferrocene typically involves the reaction of ferrocene with diphenylphosphine under specific conditions. One common method includes the lithiation of ferrocene followed by the addition of chlorodiphenylphosphine. The reaction is usually carried out in the presence of a base such as n-butyllithium and a coordinating solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-(Diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium salts, while substitution reactions can yield a variety of phosphine derivatives .
Scientific Research Applications
[1-(Diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which [1-(Diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic processes. The ferrocene moiety provides electronic stability, while the phosphine group offers steric and electronic tuning capabilities .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used ferrocene-based ligand known for its versatility in catalysis.
1,2-Bis(diphenylphosphino)ethane: A similar diphosphine ligand used in various catalytic applications.
Uniqueness
[1-(Diphenylphosphino)ethyl]ferrocene is unique due to its specific structural configuration, which allows for fine-tuning of catalytic properties. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in both academic and industrial research .
Properties
Molecular Formula |
C24H23FeP |
---|---|
Molecular Weight |
398.3 g/mol |
InChI |
InChI=1S/C19H18P.C5H5.Fe/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;/h2-16H,1H3;1-5H; |
InChI Key |
WNHZFUIMWGWGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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